4-Hydrazino-3-methylpyridine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazino-3-methylpyridine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-3-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazinopyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Hydrazino-3-methylpyridine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydrazino-3-methylpyridine hydrochloride is not well understood. it is believed to act by inhibiting the activity of certain enzymes, including proteases and kinases. It has been shown to have potent antitumor activity and to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazino-3-methylpyridine hydrochloride include other hydrazinopyridine derivatives, such as:
- 2-Hydrazinopyridine
- 3-Hydrazinopyridine
- 4-Hydrazinopyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various applications, including organic synthesis, coordination chemistry, and drug development, sets it apart from other similar compounds.
Properties
CAS No. |
2097938-62-8 |
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Molecular Formula |
C6H11Cl2N3 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
(3-methylpyridin-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-4-8-3-2-6(5)9-7;;/h2-4H,7H2,1H3,(H,8,9);2*1H |
InChI Key |
IFYBIZOGZAPCJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)NN.Cl |
Canonical SMILES |
CC1=C(C=CN=C1)NN.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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